molecular formula C11H9F2I B2639442 1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287331-45-5

1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B2639442
CAS RN: 2287331-45-5
M. Wt: 306.094
InChI Key: PRAKIROQNYKCKY-UHFFFAOYSA-N
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Description

“1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane” is a complex organic compound. It contains a bicyclo[1.1.1]pentane (BCP) core, which is a small, three-dimensional, strained ring structure . The BCP motif has found increased use as a bio-isostere in the pharmaceutical industry .


Synthesis Analysis

The synthesis of BCP derivatives has been a subject of extensive research. A continuous flow process to generate [1.1.1]propellane, a precursor to BCP, has been developed . This process allows for the direct derivatization of [1.1.1]propellane into various BCP species . In addition, an asymmetric synthesis of a BCP-containing aromatic lipoxin B4 analogue has been reported .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The strain in the molecule and its unique structure contribute to its reactivity .


Chemical Reactions Analysis

The reactivity of BCP and related structures like [1.1.1]propellane has been studied extensively. It has been proposed that the broad reactivity profile of [1.1.1]propellane derives from σ–π-delocalization of electron density within the propellane cage . This delocalization facilitates its reactions with anions and radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of BCP and its derivatives depend on their specific structures. In general, BCPs are nonpolar compounds and are insoluble in water but soluble in nonpolar and slightly polar solvents . They are typically less dense than water .

Future Directions

The use of BCP motifs in drug design and materials science is expected to continue to grow. The development of new synthetic methods and the exploration of new chemistry of BCP and related strained systems are areas of ongoing research .

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2I/c12-7-1-2-8(9(13)3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAKIROQNYKCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane

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